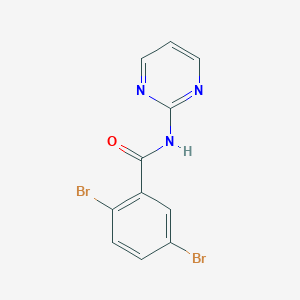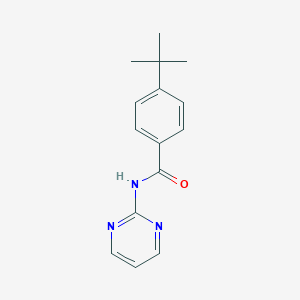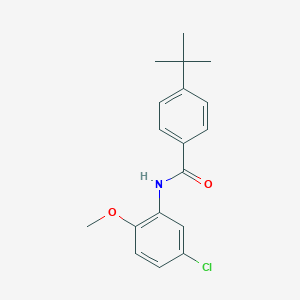
N-(naphthalen-2-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-2-yl)naphthalene-2-sulfonamide, also known as NNS, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the sulfonamide class of compounds and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(naphthalen-2-yl)naphthalene-2-sulfonamide is based on its ability to bind to metal ions and undergo a change in fluorescence intensity. This change in fluorescence can be used to detect the presence of metal ions in a sample. N-(naphthalen-2-yl)naphthalene-2-sulfonamide can also bind to proteins and nucleic acids, which can lead to changes in their conformation and function.
Biochemical and Physiological Effects:
N-(naphthalen-2-yl)naphthalene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, N-(naphthalen-2-yl)naphthalene-2-sulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(naphthalen-2-yl)naphthalene-2-sulfonamide in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using N-(naphthalen-2-yl)naphthalene-2-sulfonamide is that it may interfere with other fluorescent probes that are being used in the same experiment. In addition, the use of N-(naphthalen-2-yl)naphthalene-2-sulfonamide may require specialized equipment such as a fluorescence spectrophotometer.
Orientations Futures
There are a number of future directions for the use of N-(naphthalen-2-yl)naphthalene-2-sulfonamide in scientific research. For example, it may be possible to develop new drugs based on the structure of N-(naphthalen-2-yl)naphthalene-2-sulfonamide that have improved efficacy and fewer side effects. N-(naphthalen-2-yl)naphthalene-2-sulfonamide may also be useful in the development of new diagnostic tools for the detection of metal ions and other biomolecules. Finally, further research is needed to fully understand the mechanism of action of N-(naphthalen-2-yl)naphthalene-2-sulfonamide and its potential applications in various fields of science.
Conclusion:
N-(naphthalen-2-yl)naphthalene-2-sulfonamide is a chemical compound that has been widely used in scientific research applications. Its high sensitivity and selectivity for metal ions make it a valuable tool for the detection of these ions in a variety of samples. N-(naphthalen-2-yl)naphthalene-2-sulfonamide also has a number of biochemical and physiological effects that make it a promising candidate for the development of new drugs and diagnostic tools. Further research is needed to fully understand the potential applications of N-(naphthalen-2-yl)naphthalene-2-sulfonamide in various fields of science.
Méthodes De Synthèse
The synthesis of N-(naphthalen-2-yl)naphthalene-2-sulfonamide involves the reaction of 2-naphthylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the product is typically around 70-80%.
Applications De Recherche Scientifique
N-(naphthalen-2-yl)naphthalene-2-sulfonamide has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a pH indicator, a sensor for the detection of nitric oxide, and a fluorescent probe for the detection of proteins and nucleic acids. N-(naphthalen-2-yl)naphthalene-2-sulfonamide has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
Formule moléculaire |
C20H15NO2S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-naphthalen-2-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,20-12-10-16-6-2-4-8-18(16)14-20)21-19-11-9-15-5-1-3-7-17(15)13-19/h1-14,21H |
Clé InChI |
JXLOZDQXXPLHKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)





![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)





